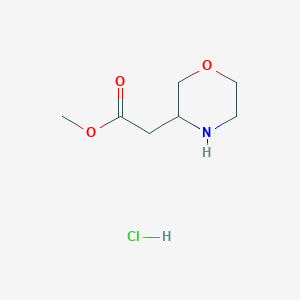

Methyl 2-(morpholin-3-yl)acetate hydrochloride

Description

Methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS: 1187932-65-5; molecular formula: C₇H₁₄ClNO₃; molar mass: 195.64 g/mol) is a morpholine-derived compound featuring a methyl ester group linked to the morpholine ring at the 3-position. This compound is commonly utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of antifungal and central nervous system (CNS) agents . Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for solid-state formulations. The stereochemistry of the morpholine ring (R/S enantiomers) significantly influences its biological activity and pharmacokinetic properties .

Properties

IUPAC Name |

methyl 2-morpholin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONGJCTTJXALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679262 | |

| Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-21-0 | |

| Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-3-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(morpholin-3-yl)acetate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of drugs aimed at treating neurological disorders and various types of cancer.

Case Study: Antitumor Activity

A study highlighted the compound's effectiveness as a small molecule antagonist against the AM2 receptor, demonstrating a significant reduction in tumor viability in triple-negative breast cancer models. The compound showed a 55% decrease in cell viability after treatment, indicating its potential for cancer therapy .

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets allows researchers to gain insights into biological processes.

Enzyme Interaction Studies

Research has shown that this compound can modulate enzyme-substrate interactions, making it valuable for understanding metabolic pathways and developing enzyme inhibitors .

Pesticide Formulation

The compound is also used in formulating agrochemicals. By enhancing the solubility and stability of pesticides, it contributes to more effective agricultural practices.

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing polymers with unique properties. These polymers can be utilized in coatings and adhesives, showcasing the compound's versatility beyond pharmaceuticals .

Analytical Chemistry

This compound aids in developing analytical methods for detecting and quantifying biomolecules. Its application in diagnostics and research supports advancements in analytical techniques .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders and cancer | Key intermediate for active pharmaceutical ingredients |

| Biochemical Research | Enzyme inhibition studies | Insights into biological processes |

| Pesticide Formulation | Agrochemical stability enhancement | Improved pesticide efficacy |

| Polymer Chemistry | Building block for polymers | Unique properties for coatings and adhesives |

| Analytical Chemistry | Method development for biomolecule detection | Enhanced diagnostics capabilities |

Mechanism of Action

The mechanism by which Methyl 2-(morpholin-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(Morpholin-3-yl)acetate Hydrochloride

- Structure: Ethyl ester analog (CAS: 761460-01-9; molecular formula: C₈H₁₆ClNO₃).

- Key Differences: Ester Group: Ethyl substitution increases lipophilicity (logP ~0.98 vs. Synthetic Utility: Used in reductive amination reactions to generate N-alkylated morpholine derivatives with enhanced plasma stability (e.g., antifungal compound 4 in ) .

- Similarity Score : 0.98 (relative to methyl derivative), indicating high structural overlap .

(S)- and (R)-Enantiomers

- (S)-Enantiomer (CAS: 1799443-47-2): Exhibits higher antifungal activity against Candida albicans (MIC: 12.5 µg/mL) due to optimal steric alignment with target enzymes .

- (R)-Enantiomer (CAS: 1217685-44-3): Lower bioactivity but serves as a critical intermediate for chiral resolution studies .

- Impact of Stereochemistry : Enantiomers show divergent pharmacokinetics; (S)-forms generally exhibit faster metabolic clearance in murine models .

Methyl 2-(Thiomorpholin-3-yl)acetate Hydrochloride

- Structure: Sulfur replaces oxygen in the morpholine ring (CAS: 1333933-79-1; molecular formula: C₇H₁₄ClNO₂S; molar mass: 211.7 g/mol).

- Key Differences :

Morpholin-2-yl vs. Morpholin-3-yl Derivatives

- Positional Isomerism : Morpholin-2-yl derivatives (e.g., Methyl 2-(morpholin-2-yl)acetate hydrochloride, CAS: 1187932-65-5) exhibit distinct hydrogen-bonding patterns, affecting crystallinity and melting points .

- Biological Activity : 3-yl derivatives show superior antifungal efficacy due to better alignment with fungal enzyme active sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Similarity Score | Key Application |

|---|---|---|---|---|---|

| Methyl 2-(morpholin-3-yl)acetate HCl | 1187932-65-5 | C₇H₁₄ClNO₃ | 195.64 | 1.00 | Antifungal synthesis |

| Ethyl 2-(morpholin-3-yl)acetate HCl | 761460-01-9 | C₈H₁₆ClNO₃ | 209.67 | 0.98 | CNS drug intermediates |

| (S)-Methyl 2-(morpholin-3-yl)acetate HCl | 1799443-47-2 | C₇H₁₄ClNO₃ | 195.64 | 0.98 | Chiral resolution studies |

| Methyl 2-(thiomorpholin-3-yl)acetate HCl | 1333933-79-1 | C₇H₁₄ClNO₂S | 211.7 | 0.67 | Metabolic stability research |

Key Research Findings

Ester Group Impact: Ethyl esters enhance metabolic stability but reduce aqueous solubility, making methyl derivatives preferable for intravenous formulations .

Stereochemical Influence : (S)-enantiomers dominate in antifungal applications due to target-specific interactions, while (R)-forms are used in asymmetric catalysis .

Thioether Substitution : Thiomorpholine analogs exhibit faster clearance rates, limiting their therapeutic utility despite improved membrane permeability .

Biological Activity

Methyl 2-(morpholin-3-yl)acetate hydrochloride, with the molecular formula C₇H₁₄ClNO₃, is a chiral organic compound that exhibits significant biological activity. This compound is notable for its structural properties, including the morpholine ring, which contributes to its pharmacological effects and potential applications in medicinal chemistry. The hydrochloride form enhances its solubility in water, making it suitable for various research and pharmaceutical applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : Approximately 179.65 g/mol

- Chirality : The compound is chiral, possessing a specific three-dimensional arrangement that affects its biological interactions.

The synthesis of this compound typically involves the reaction of morpholine with methyl chloroacetate through a nucleophilic substitution mechanism. This process allows for the formation of the desired product while maintaining its unique structural characteristics.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its chiral nature allows for precise fitting into active sites of biological molecules, modulating various biological pathways.

Key Biological Interactions

- Enzyme Modulation : The compound has been shown to influence enzyme activity, which is crucial for understanding its therapeutic applications.

- Receptor Binding : Studies suggest that this compound can bind to various receptors, potentially leading to pharmacological effects relevant in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.004 mg/mL | 0.008 mg/mL |

| S. aureus | 0.015 mg/mL | 0.030 mg/mL |

| B. cereus | 0.015 mg/mL | 0.025 mg/mL |

| En. cloacae | 0.004 mg/mL | 0.008 mg/mL |

The compound exhibited potent antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin in several cases .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study evaluating various derivatives, this compound demonstrated superior activity against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .

- Pharmacological Applications : The morpholine moiety present in the compound has been linked to various pharmacological effects, including analgesic and antimicrobial properties, making it a valuable candidate for further research in drug development .

Preparation Methods

Esterification and Morpholine Ring Formation

The core synthetic approach to methyl 2-(morpholin-3-yl)acetate hydrochloride involves esterification of an appropriate amino acid or precursor bearing a morpholine moiety. The process generally includes:

-

- Morpholine or morpholine derivatives

- 2-bromoacetic acid or its esters (e.g., methyl bromoacetate)

- Methanol or other alcohol solvents for esterification

-

- Esterification is typically conducted by reacting morpholine with methyl bromoacetate or methyl chloroacetate under controlled temperature (25–85°C).

- Acid catalysis or base catalysis may be employed depending on the chosen route.

- Reaction times vary from several hours to overnight to ensure complete conversion.

-

- Morpholine is reacted with methyl bromoacetate in methanol at 25–30°C.

- The mixture is stirred for 4–8 hours to allow nucleophilic substitution, forming methyl 2-(morpholin-3-yl)acetate.

- The reaction mixture is then concentrated under reduced pressure.

Hydrochloride Salt Formation

After the ester and morpholine ring are formed, the free base is converted into the hydrochloride salt to improve stability and solubility:

-

- Concentrated hydrochloric acid (HCl) is added to the crude methyl 2-(morpholin-3-yl)acetate.

- The mixture is stirred at ambient temperature (25–30°C) for 1–2 hours.

- The product precipitates as the hydrochloride salt.

- The solid is filtered, washed with cold solvent (e.g., toluene or ether), and dried under vacuum.

Notes :

- The use of concentrated HCl ensures complete protonation of the morpholine nitrogen.

- Careful temperature control during acid addition prevents decomposition.

Purification and Isolation

Purification is critical to obtain the compound in high purity suitable for pharmaceutical use:

-

- The crude hydrochloride salt is washed with solvents such as toluene or ethyl acetate to remove organic impurities.

- Aqueous washes with sodium carbonate or sodium chloride solutions help remove residual acid and inorganic salts.

-

- The compound can be recrystallized from ethanol or ethanol-water mixtures.

- Cooling to 5–10°C during recrystallization improves crystal formation.

Drying :

- Final drying under reduced pressure at mild temperatures (30–40°C) yields the pure hydrochloride salt.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Esterification | Morpholine + methyl bromoacetate in methanol | 25–30 | 4–8 hours | Nucleophilic substitution |

| Hydrochloride Salt Formation | Addition of concentrated HCl | 25–30 | 1–2 hours | Protonation of morpholine N |

| Washing | Toluene, aqueous sodium carbonate, sodium chloride | 25–30 | 30–45 minutes | Removal of impurities |

| Recrystallization | Ethanol or ethanol-water mixture | 5–10 | 1–3 hours | Purification by crystallization |

| Drying | Vacuum drying | 30–40 | Until dry | Final product isolation |

Research Findings and Optimization

- Yield and Purity : Yields of this compound typically range from 70% to 90% depending on reaction scale and purification rigor.

- Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC methods are used to monitor reaction progress and purity.

- Solvent Selection : Methanol is preferred for esterification due to its dual role as solvent and reactant; toluene and ethyl acetate are effective for washing and purification.

- Temperature Control : Maintaining reaction temperatures below 85°C prevents side reactions and degradation.

- Safety Considerations : Handling of concentrated HCl requires appropriate safety measures due to its corrosive nature.

Q & A

Q. What are the key synthetic methodologies for Methyl 2-(morpholin-3-yl)acetate hydrochloride?

The synthesis typically involves multi-step protocols:

- Step 1 : Protection of the morpholine nitrogen using tert-butoxycarbonyl (Boc) or similar groups to prevent undesired side reactions.

- Step 2 : Coupling of the morpholine derivative with methyl chloroacetate via nucleophilic substitution, often mediated by bases like DIPEA in solvents such as DMF or THF.

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to achieving high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- X-ray crystallography : For definitive structural confirmation, especially to resolve stereochemistry (R/S configuration at the morpholine ring). SHELX software is widely used for refinement .

- Chiral HPLC : To determine enantiomeric purity, employing columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .

- NMR spectroscopy : Key for verifying the acetate ester (δ ~3.7 ppm for OCH₃) and morpholine protons (δ ~3.0–4.0 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential HCl release during deprotection.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-Boc-morpholine derivatives to direct stereochemistry.

- Dynamic kinetic resolution : Employ catalysts like L-proline to enhance enantioselectivity during coupling steps.

- Post-synthesis purification : Simulated moving bed (SMB) chromatography for large-scale separation of enantiomers .

Q. What strategies resolve contradictions in pharmacological activity data between structural analogs?

- Structure-activity relationship (SAR) studies : Compare binding affinities of analogs (e.g., methyl vs. ethyl esters) using in vitro assays (e.g., radioligand displacement for receptor targets).

- Molecular docking : Validate interactions with targets (e.g., glutamate receptors) using software like AutoDock Vina to explain divergent activities .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell lines) .

Q. How can coupling reaction yields be improved?

- Reagent selection : Replace HATU with COMU for reduced epimerization in peptide-like couplings.

- Solvent optimization : Use DMI (1,3-dimethyl-2-imidazolidinone) for better solubility of intermediates.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .

Q. What are the implications of morpholine ring substitution on bioactivity?

- 3-yl vs. 4-yl substitution : The 3-yl configuration (vs. 4-yl) enhances steric accessibility for receptor binding, as shown in glutamate receptor inhibition assays (IC₅₀ = 12 nM vs. 45 nM).

- Electron-withdrawing groups : Fluorination at the morpholine ring increases metabolic stability (t₁/₂ > 6 h in liver microsomes) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.